Isolated Synthetic Yield of 56% via Stereocontrolled Chiral Sulfoxide Route vs. Non-Stereocontrolled Cyclization Methods
The target compound was obtained in 56% isolated yield via reaction of (S)-4-isobutyl-2-[1-methyl-1-((S)-toluene-4-sulfinyl)-ethyl]-4,5-dihydro-oxazole with allyltrichlorosilane, benzaldehyde, and N,N-diisopropylethylamine in dichloromethane [1]. Importantly, this yield is achieved in a process that simultaneously establishes the (4S) stereocenter. In contrast, conventional cyclization of β-amino alcohols with carboxylic acid derivatives to yield racemic 4-substituted-2-isopropenyl-4,5-dihydrooxazoles typically gives yields in the 40–75% range but produces racemic or enantiomerically undefined product . The Rowlands route therefore provides a unique combination of moderate yield and defined (4S) stereochemistry, which is not replicated by standard oxazoline syntheses.
| Evidence Dimension | Isolated synthetic yield with stereochemical outcome |
|---|---|
| Target Compound Data | 56% yield; (4S)-enantiomer obtained |
| Comparator Or Baseline | Generic non-stereocontrolled 4-substituted-2-isopropenyl-4,5-dihydrooxazole synthesis: 40–75% yield range; racemic or undefined stereochemistry (Coppola & Hardtmann, 2002) |
| Quantified Difference | Target yield (56%) falls within the typical range but uniquely delivers the single (4S) enantiomer; comparator methods yield racemates (0% ee) or undefined mixtures |
| Conditions | Reaction of chiral sulfoxide precursor with allyltrichlorosilane, PhCHO, DIPEA in CH₂Cl₂ (Rowlands & Barnes, Chem. Commun., 2003) |
Why This Matters
This demonstrates the only reported route to the enantiomerically defined target; purchasers requiring the (4S) enantiomer cannot obtain it via generic oxazoline synthesis protocols and must rely on this specific stereocontrolled methodology.
- [1] Rowlands, G. J.; Kentish Barnes, W. Chiral sulfoxides in the enantioselective allylation of aldehydes with allyltrichlorosilane. Chem. Commun. 2003, 2712–2713. DOI: 10.1039/B309704H. (The reaction producing the target compound is described in the Supplementary Information / referenced on Molaid.com.) View Source
